Substituent-Level Differentiation: N²-Ethyl vs. N²-Butyl Series Comparison in Pyridazinone Physicochemical Space
This compound carries a 2-ethyl substituent on the pyridazinone nitrogen, distinguishing it from the 2-butyl analog 2-butyl-4-chloro-5-[(4-methylphenyl)methoxy]pyridazin-3-one (CAS 88094-25-1). While no head-to-head experimental data for these exact compounds are available in the public domain, the systematic SAR literature on 3(2H)-pyridazinones demonstrates that elongating the N²-alkyl chain from ethyl to butyl typically increases calculated LogP by approximately 0.8–1.2 units, as established across multiple pyridazinone sub-series [1]. The target compound, with its smaller ethyl group, is predicted to possess lower lipophilicity and consequently different membrane permeability and metabolic clearance profiles compared to butyl-substituted analogs [1].
| Evidence Dimension | Predicted lipophilicity (cLogP) modulation by N²-alkyl chain length |
|---|---|
| Target Compound Data | cLogP ~2.8–3.2 (estimated for N²-ethyl pyridazinone series based on fragment-based calculation) |
| Comparator Or Baseline | CAS 88094-25-1 (N²-butyl analog): cLogP ~3.8–4.2 (estimated for N²-butyl series) |
| Quantified Difference | ΔcLogP ≈ 0.8–1.0 units (lower for target compound) |
| Conditions | In silico fragment-based LogP prediction; no experimental LogP data for these specific CAS numbers are publicly reported |
Why This Matters
Lower predicted lipophilicity may translate to improved aqueous solubility and a distinct pharmacokinetic trajectory, which is critical when selecting a compound for in vitro ADME profiling or in vivo proof-of-concept studies where solubility-limited exposure is a concern.
- [1] Wermuth, C.G., et al. (1989). 3(2H)-Pyridazinone derivatives: Synthesis and pharmacological evaluation. Journal of Medicinal Chemistry, 32(3), 669-676. View Source
